
2,2'-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-((((2,5-Diyodo-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano) es un complejo compuesto orgánico caracterizado por su estructura única, que incluye múltiples enlaces éter y anillos de tetrahidropirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,2'-((((2,5-Diyodo-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano) típicamente involucra múltiples pasos:
Materiales de partida: La síntesis comienza con 2,5-diyodo-1,4-dihidroxi benceno como la estructura principal.
Formación de éter: Los grupos hidroxilo del material de partida se hacen reaccionar con etilenglicol en condiciones ácidas para formar el enlace éter bis(etano-2,1-diil).
Formación de tetrahidropirano: El intermedio resultante se somete entonces a una reacción con tetrahidropirano en condiciones ácidas para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para controlar las condiciones de reacción con precisión y la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los enlaces éter, lo que lleva a la formación de compuestos carbonílicos.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos yodo, potencialmente convirtiéndolos en hidrógeno u otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como la azida de sodio (NaN₃) o los tioles se pueden utilizar en condiciones apropiadas para reemplazar los grupos yodo.
Productos principales
Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.
Reducción: Formación de productos desyodados.
Sustitución: Formación de derivados azidados o sustituidos con tiol.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples sitios reactivos lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de este compuesto podrían explorarse por su potencial como inhibidores enzimáticos o como sondas para estudiar vías biológicas.
Medicina
Las aplicaciones de la química medicinal podrían incluir el desarrollo de nuevos fármacos, particularmente si el compuesto o sus derivados exhiben actividad biológica como propiedades antimicrobianas o anticancerígenas.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual 2,2'-((((2,5-Diyodo-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano) ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se utiliza como un inhibidor enzimático, podría interactuar con el sitio activo de la enzima, bloqueando el acceso del sustrato. Los grupos yodo también podrían desempeñar un papel en la unión a objetivos moleculares específicos.
Comparación Con Compuestos Similares
Compuestos similares
2,2'-((((2,5-Dibromo-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano): Estructura similar pero con átomos de bromo en lugar de yodo.
2,2'-((((2,5-Dicloro-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano): Estructura similar pero con átomos de cloro en lugar de yodo.
Singularidad
La presencia de átomos de yodo en 2,2'-((((2,5-Diyodo-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano) lo hace único en comparación con sus análogos de bromo y cloro. Los átomos de yodo son más grandes y más polarizables, lo que puede influir en la reactividad del compuesto y las interacciones con otras moléculas.
Esta descripción detallada proporciona una comprensión integral de 2,2'-((((2,5-Diyodo-1,4-fenileno)bis(oxi))bis(etano-2,1-diil))bis(oxi))bis(tetrahidro-2H-pirano), que abarca su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares.
Propiedades
Fórmula molecular |
C20H28I2O6 |
|---|---|
Peso molecular |
618.2 g/mol |
Nombre IUPAC |
2-[2-[2,5-diiodo-4-[2-(oxan-2-yloxy)ethoxy]phenoxy]ethoxy]oxane |
InChI |
InChI=1S/C20H28I2O6/c21-15-14-18(24-10-12-28-20-6-2-4-8-26-20)16(22)13-17(15)23-9-11-27-19-5-1-3-7-25-19/h13-14,19-20H,1-12H2 |
Clave InChI |
KDFFEXNJPJISDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC(=C(C=C2I)OCCOC3CCCCO3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






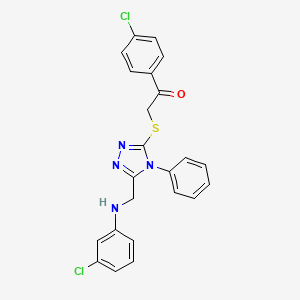
![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)
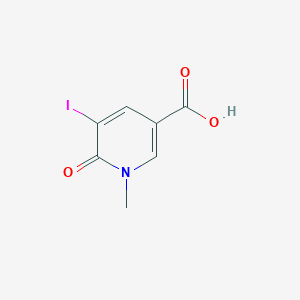
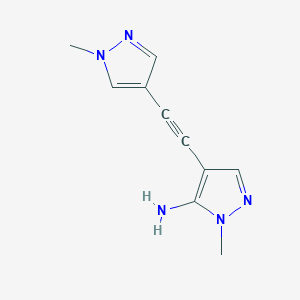
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
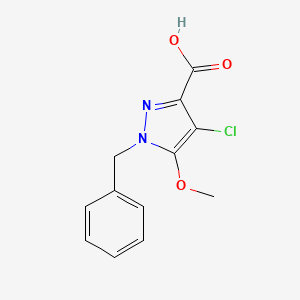
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
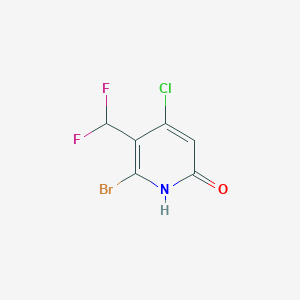
![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

